molecular formula C21H30O3 B1210570 19-Hydroxyprogesterone CAS No. 596-63-4

19-Hydroxyprogesterone

Número de catálogo: B1210570
Número CAS: 596-63-4
Peso molecular: 330.5 g/mol
Clave InChI: FIHWBGCIKMXLBI-NXMWLWCLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

19-Hydroxyprogesterone can be synthesized through a multi-step process starting from pregnenolone. One method involves acetylation of pregnenolone with acetic anhydride in pyridine to obtain the acetate, followed by the addition of hypobromous acid to form a bromohydrin. This intermediate is then subjected to further reactions to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability .

Aplicaciones Científicas De Investigación

Clinical Applications

1. Role in Reproductive Health
19-Hydroxyprogesterone exhibits progestogenic activity, although it is generally considered less potent than progesterone itself. Its role in reproductive health includes:

  • Menstrual Cycle Regulation: It is involved in preparing the endometrium for implantation and maintaining pregnancy.
  • Potential Treatment for Hormonal Disorders: Research suggests that this compound may be utilized in treating conditions related to hormonal imbalances, although more studies are needed to establish its efficacy compared to other progestins.

2. Use in Preterm Birth Prevention
While 17-alpha-hydroxyprogesterone caproate (a derivative) has been extensively studied for preventing recurrent preterm birth, the role of this compound itself remains less defined. However, understanding its effects could provide insights into alternative treatments or adjunct therapies for women at risk of preterm labor .

Cancer Research

1. Anti-Proliferative Effects
Emerging research indicates that this compound may possess anti-proliferative properties against certain cancer cell lines:

  • Breast and Prostate Cancer: In vitro studies have explored its potential to inhibit the growth of breast and prostate cancer cells, suggesting a possible role in cancer therapy. However, further investigation is necessary to determine its clinical efficacy and safety.

Neuroprotective Properties

1. Neuroinflammation Reduction
Research on animal models has suggested that this compound may have neuroprotective effects, including:

  • Reduction of Neuroinflammation: Studies indicate it might help mitigate neuroinflammation, which is linked to various neurodegenerative diseases.
  • Cognitive Function Improvement: Preliminary findings suggest potential benefits for memory function, though comprehensive studies are still required to elucidate these mechanisms and their therapeutic implications.

Biochemical Applications

1. Steroidogenesis Studies
this compound serves as an important intermediate in the biosynthesis of various steroid hormones, including progesterone and cortisol. Its applications include:

  • Enzyme Pathway Research: Scientists utilize it to study the enzymes involved in steroidogenesis, enhancing understanding of hormonal regulation and potential disruptions in these pathways.
  • Pharmacokinetic Interaction Studies: Investigations into how this compound interacts with cytochrome P450 enzymes are crucial for optimizing therapeutic regimens and minimizing adverse effects.

Case Studies and Research Findings

StudyFocusFindings
Meis et al. (2003)Preterm Birth PreventionDemonstrated significant reduction in rates of preterm birth with 17-alpha-hydroxyprogesterone caproate but raised questions about generalizability to broader populations .
In Vitro StudiesCancer Growth InhibitionSuggested potential anti-proliferative effects on breast and prostate cancer cell lines; further research needed for clinical relevance.
Animal Model StudiesNeuroprotectionIndicated possible reduction in neuroinflammation and improvement in cognitive functions; mechanisms remain to be fully understood.

Mecanismo De Acción

19-Hydroxyprogesterone exerts its effects by binding to progesterone receptors in the uterus, ovaries, breasts, and central nervous system. These receptors exist in two isoforms, PR-A and PR-B. Binding of this compound to these receptors leads to the regulation of gene transcription, ultimately influencing various physiological processes such as the menstrual cycle, pregnancy maintenance, and immune response .

Comparación Con Compuestos Similares

19-Hydroxyprogesterone is often compared with other similar compounds like:

The uniqueness of this compound lies in its specific hydroxylation at the 19th position, which imparts unique chemical and biological properties compared to its analogs .

Actividad Biológica

19-Hydroxyprogesterone (19-OHP) is a steroid hormone derived from progesterone, playing a significant role in various biological processes, particularly in reproductive health. This article explores its biological activity, mechanisms of action, clinical implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the addition of a hydroxyl group at the 19th carbon position of the progesterone molecule. This modification alters its pharmacological properties and biological activities. It is essential to differentiate between 19-OHP and its more commonly studied derivatives, such as 17-alpha-hydroxyprogesterone caproate (17P), which is used in clinical settings for preventing preterm birth.

The primary mechanism through which 19-OHP exerts its effects is via binding to progesterone receptors (PRs). Although it has weaker progestogenic activity compared to progesterone, it still influences gene expression related to reproductive functions. The binding affinity of 19-OHP to PRs is lower than that of progesterone, but it can still activate certain pathways involved in maintaining pregnancy and regulating menstrual cycles.

Biological Activity

1. Role in Pregnancy:
Research indicates that 19-OHP plays a crucial role in sustaining pregnancy by modulating uterine contractions and maintaining the uterine environment conducive for fetal development. Its administration has been associated with reduced rates of preterm labor in women with a history of spontaneous preterm births.

2. Clinical Studies:
Several clinical trials have evaluated the efficacy of 19-OHP and its derivatives:

  • Meis Trial: This landmark study demonstrated that 17P significantly reduced the risk of recurrent preterm birth (PTB) among women with a history of PTB. The incidence of PTB before 37 weeks was 36.3% in the treatment group compared to 54.9% in the placebo group .
  • PROLONG Trial: In contrast to the Meis trial, this study did not find a significant reduction in PTB rates with 17P, highlighting variability in outcomes based on patient populations .

Table: Summary of Clinical Trials Involving Hydroxyprogesterone Compounds

Study NamePopulationTreatmentPrimary OutcomeResults
Meis TrialWomen with a history of PTB250 mg 17P weeklyPTB <37 weeksReduced from 54.9% to 36.3%
PROLONG TrialSimilar population as Meis17P vs placeboPTB <35 weeksNo significant difference (11.0% vs 11.5%)

Case Studies

Case Study 1: Elevated Levels in Newborn Screening
A notable case involved a female infant detected with elevated levels of 17-hydroxyprogesterone during newborn screening for congenital adrenal hyperplasia (CAH). The high levels indicated potential enzyme deficiencies affecting steroidogenesis, emphasizing the importance of monitoring hormonal levels postnatally .

Case Study 2: Efficacy in Preventing Preterm Birth
In another study involving pregnant women at risk for preterm delivery, administration of 19-OHP derivatives led to a significant reduction in adverse neonatal outcomes such as necrotizing enterocolitis and intraventricular hemorrhage .

Safety Profile

The safety profile of hydroxyprogesterone compounds is generally favorable, but some adverse effects have been reported, including injection site reactions and potential thromboembolic events. Monitoring is recommended when using these compounds during pregnancy.

Propiedades

IUPAC Name

(8S,9S,10S,13S,14S,17S)-17-acetyl-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-13(23)17-5-6-18-16-4-3-14-11-15(24)7-10-21(14,12-22)19(16)8-9-20(17,18)2/h11,16-19,22H,3-10,12H2,1-2H3/t16-,17+,18-,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHWBGCIKMXLBI-NXMWLWCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20975004
Record name 19-Hydroxypregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

596-63-4
Record name 19-Hydroxyprogesterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19-Hydroxypregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
19-Hydroxyprogesterone
Reactant of Route 2
19-Hydroxyprogesterone
Reactant of Route 3
19-Hydroxyprogesterone
Reactant of Route 4
19-Hydroxyprogesterone
Reactant of Route 5
Reactant of Route 5
19-Hydroxyprogesterone
Reactant of Route 6
19-Hydroxyprogesterone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.